molecular formula C8H17NO3 B6352377 Methyl 3-[(2-methoxyethyl)amino]butanoate CAS No. 1153454-65-9

Methyl 3-[(2-methoxyethyl)amino]butanoate

Cat. No.: B6352377
CAS No.: 1153454-65-9
M. Wt: 175.23 g/mol
InChI Key: YAXHUZVIOQAVNS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. The typical synthetic route involves:

Industrial Production Methods

Industrial production of methyl 3-[(2-methoxyethyl)amino]butanoate typically involves large-scale esterification and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methoxyethyl)amino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(2-methoxyethyl)amino]butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(2-methoxyethyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The 2-methoxyethylamino group, in particular, plays a crucial role in its reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2-methoxyethyl)amino]butanoate is unique due to the presence of the 2-methoxyethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 3-(2-methoxyethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-7(6-8(10)12-3)9-4-5-11-2/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXHUZVIOQAVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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